Raloxifene Dimesylate Hydrochloride-d4

Pharmaceutical impurity profiling LC-MS/MS quantification Stable isotope dilution mass spectrometry

Raloxifene Dimesylate Hydrochloride-d4 (CAS 2985510-83-4, TRC-R100046) is a stable isotope-labeled (SIL) analog of Raloxifene Dimesylate Hydrochloride, carrying four deuterium atoms at the piperidinyl-ethoxy side chain. Its molecular formula is C30H27D4NO8S3·HCl with a molecular weight of 670.25.

Molecular Formula C₃₀H₂₇D₄NO₈S₃ ·HCl
Molecular Weight 633.793646
Cat. No. B1159417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene Dimesylate Hydrochloride-d4
Synonyms[6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride-d4; 
Molecular FormulaC₃₀H₂₇D₄NO₈S₃ ·HCl
Molecular Weight633.793646
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Dimesylate Hydrochloride-d4: A Deuterated Impurity Reference Standard for Selective Estrogen Receptor Modulator (SERM) Analytical Quality Control


Raloxifene Dimesylate Hydrochloride-d4 (CAS 2985510-83-4, TRC-R100046) is a stable isotope-labeled (SIL) analog of Raloxifene Dimesylate Hydrochloride, carrying four deuterium atoms at the piperidinyl-ethoxy side chain . Its molecular formula is C30H27D4NO8S3·HCl with a molecular weight of 670.25 . Unlike deuterated raloxifene hydrochloride (raloxifene-d4 HCl, CAS 1188263-47-9), which serves as an internal standard for the active pharmaceutical ingredient (API) raloxifene, this compound is specifically the deuterated form of a known raloxifene process impurity (R100045) . It is categorized under the TRC brand as a Stable Isotope Labelled reference material supplied in neat form .

Why Generic Deuterated Raloxifene Analogs Cannot Substitute for Raloxifene Dimesylate Hydrochloride-d4 in Impurity Profiling Workflows


The critical barrier to substitution is the compound's dual identity: it is not merely a deuterated raloxifene, but a deuterated form of a specific process impurity—Raloxifene Dimesylate Hydrochloride (R100045). The dimesylate moiety introduces two methanesulfonyloxy substituents absent in raloxifene hydrochloride, resulting in a fundamentally different molecular formula (C30H31NO8S3·HCl, MW 629.76) compared to the API raloxifene hydrochloride (C28H27NO4S·HCl, MW 510.04) . Consequently, deuterated raloxifene hydrochloride (raloxifene-d4 HCl, MW 514.1) cannot serve as an internal standard for quantifying this specific impurity due to mismatched chromatographic retention, extraction recovery, and ionization behavior [1]. Furthermore, the deuterated dimesylate hydrochloride form provides regulatory-grade traceability for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) impurity method validation, a requirement that generic deuterated raloxifene analogs do not fulfill [2].

Quantitative Differentiation Evidence: Raloxifene Dimesylate Hydrochloride-d4 vs. Closest Deuterated and Non-Deuterated Impurity Standards


Molecular Identity Resolution by Mass Spectrometry: +4 Da Mass Shift Enables Specific Detection of the Dimesylate Impurity

Raloxifene Dimesylate Hydrochloride-d4 exhibits a parent ion mass shift of +4 Da relative to its non-deuterated counterpart, enabling unambiguous selected reaction monitoring (SRM) discrimination in tandem quadrupole MS . The target compound (C30H27D4NO8S3·HCl, MW 670.25) is distinguishable from both raloxifene-d4 hydrochloride (C28H23D4NO4S·HCl, MW 514.1, a different molecular scaffold) and the non-deuterated dimesylate impurity (C30H31NO8S3·HCl, MW 629.76) . This mass difference eliminates isotopic cross-talk between the analyte and internal standard channels, a necessity for accurate isotope dilution mass spectrometry (IDMS) [1].

Pharmaceutical impurity profiling LC-MS/MS quantification Stable isotope dilution mass spectrometry

Validated UPLC-MS/MS Method Performance Using Raloxifene-D4 as Internal Standard: Linearity and Sensitivity Benchmarks

A validated UPLC-MS/MS method employing raloxifene-D4 as the internal standard for simultaneous quantification of raloxifene (RAL) and its glucuronide metabolites in human plasma achieved linearity from 0.040 to 1.5 ng/mL for RAL, and 0.6 to 50.0 ng/mL for raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide (R6G), with a chromatographic run time of 4.2 minutes—the shortest reported at the time of publication [1]. The method fulfilled all preset criteria for sensitivity, specificity, linearity, within- and inter-day accuracy and precision, and stability for all analytes [1]. While this study employed raloxifene-d4 hydrochloride rather than the dimesylate hydrochloride-d4 form, the core SIL internal standard principle—matched physicochemical behavior between labeled and unlabeled species—is directly transferable [2].

Bioequivalence studies Human plasma quantification Method validation

Isotopic Purity and Long-Term Stability: ≥99% Deuterated Forms with ≥4 Year Shelf Life

Vendor specifications for raloxifene-d4 hydrochloride (Cayman Item No. 22900) report purity ≥99% deuterated forms (d1–d4) with a documented stability of ≥4 years when stored at −20°C . In contrast, Clearsynth lists raloxifene-d4 hydrochloride with purity by HPLC not less than 90% . While these specifications reference the hydrochloride salt rather than the dimesylate hydrochloride-d4 form, they establish the purity and stability envelope achievable for deuterated raloxifene reference materials. The dimesylate hydrochloride-d4 compound (TRC-R100046) is supplied as a neat Stable Isotope Labelled reference material by TRC/LGC Standards, a brand compliant with ISO 17034 reference material producer requirements .

Reference standard procurement Stability assessment Isotopic purity

Regulatory-Grade Traceability: Deuterated Impurity Standard for ANDA and DMF Method Validation

Raloxifene Dimesylate Hydrochloride is recognized as Impurity 1 of Raloxifene (R100000), with a reported HPLC area percentage range of 0.05–0.1% in bulk drug substance [1]. The deuterated analog (R100046) provides a matched internal standard for this specific impurity, enabling accurate quantification at these low levels by compensating for matrix effects and extraction variability [2]. ChemWhat explicitly states that Raloxifene Dimesylate Hydrochloride (non-deuterated) can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for ANDA or during commercial production of Raloxifene, with traceability against pharmacopeial standards (USP or EP) [3]. The deuterated d4 analog inherits this regulatory applicability while adding the SIL advantage for LC-MS/MS methods.

ANDA submission DMF filing Pharmaceutical quality control

Deuterium Incorporation at the Piperidinyl-Ethoxy Side Chain: Position-Specific Labeling Minimizes Metabolic Deuterium Loss

The four deuterium atoms in Raloxifene Dimesylate Hydrochloride-d4 are incorporated at the piperidinyl-ethoxy side chain (positions 16, 17, 18, 19 in the patent numbering scheme), as confirmed by the SMILES notation showing deuterium at the ethylene bridge (OC([2H])([2H])C([2H])([2H])N) . This site-specific deuteration is critical: the piperidinyl-ethoxy moiety is not a primary site of Phase I metabolism (which predominantly occurs via glucuronidation at the 4'- and 6- hydroxyl positions of the benzothiophene core) [1]. In contrast, perdeuterated raloxifene-d10 incorporates deuterium at the piperidine ring itself, where N-dealkylation can occur, potentially leading to deuterium loss during metabolism and compromising quantitative accuracy in pharmacokinetic studies .

Deuterium isotope effect Metabolic stability Internal standard fidelity

High-Value Application Scenarios for Raloxifene Dimesylate Hydrochloride-d4 in Pharmaceutical Development and Quality Control


AND A/DMF Impurity Method Validation: Isotope Dilution LC-MS/MS Quantification of Raloxifene Dimesylate Hydrochloride (Impurity 1) in Drug Substance

Regulatory submissions require validated methods for quantifying process impurities at levels as low as 0.05% of the API. Raloxifene Dimesylate Hydrochloride-d4 serves as the stable isotope-labeled internal standard for the specific impurity Raloxifene Dimesylate Hydrochloride (R100045), enabling an isotope dilution LC-MS/MS method that corrects for matrix effects, extraction recovery variability, and ionization suppression—factors that can introduce >25% error in external standard HPLC-UV methods according to class-level evidence on SIL internal standard benefits [1]. The +4 Da mass shift ensures no isotopic cross-talk with the non-deuterated impurity analyte .

Forced Degradation and Stability Studies: Tracking Dimesylate Impurity Formation Under ICH Stress Conditions

During forced degradation studies (acid/base hydrolysis, oxidative, thermal, photolytic stress per ICH Q1A-Q1E guidelines), the dimesylate impurity may form or interconvert. The deuterated analog enables accurate quantification of the impurity in the presence of degradation product mixtures where co-eluting species could confound HPLC-UV detection. The method sensitivity achieved with raloxifene-d4-based SIL internal standardization—linearity down to 0.040 ng/mL for raloxifene [2]—provides a benchmark for the sensitivity achievable when the dimesylate hydrochloride-d4 analog is used for its corresponding impurity.

Bioequivalence Study Support: Simultaneous Quantification of API and Impurity in Human Plasma for Regulatory Pharmacokinetic Bridging

In bioequivalence studies comparing generic and innovator raloxifene formulations, demonstrating equivalent impurity exposure is increasingly required by regulatory agencies. The UPLC-MS/MS method validated with raloxifene-d4 as internal standard achieved a 4.2-minute run time with simultaneous quantification of raloxifene and both glucuronide metabolites in human plasma [2]. Extending this platform to include the dimesylate impurity using its matched deuterated internal standard (Raloxifene Dimesylate Hydrochloride-d4) enables a single-method solution for API, metabolite, and impurity quantification, reducing method development and validation costs.

Reference Standard Inventory Management: Multi-Year Stability Reduces Re-Qualification Burden for GMP Laboratories

With a documented stability of ≥4 years at −20°C for the deuterated hydrochloride form , and supply as a neat Stable Isotope Labelled reference material under the TRC brand (ISO 17034-compliant) , the compound supports multi-year analytical method lifecycles. Laboratories can procure a single batch for the entire duration of a typical ANDA development and submission timeline (3–5 years), avoiding the need for re-qualification of new reference standard batches and the associated analytical bridging studies.

Quote Request

Request a Quote for Raloxifene Dimesylate Hydrochloride-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.